molecular formula C16H12ClN3O3S B2833559 N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide CAS No. 865545-49-9

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

Cat. No.: B2833559
CAS No.: 865545-49-9
M. Wt: 361.8
InChI Key: MJCLRQUVTNUNRQ-FBMGVBCBSA-N
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Description

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, also known as CBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBB is a synthetic dye that has been used as a protein stain in electrophoresis, but it has also been found to have other uses in various fields of research.

Scientific Research Applications

Development of Quality Control Methods for Anticonvulsants

One study focuses on the development of quality control methods for promising anticonvulsant drugs derived from derivatives of 1,3,4-thiadiazole, indicating the importance of these compounds in medical applications, specifically in controlling seizures. This research underscores the significance of establishing reliable methods for the identification, purity determination, and quantitative analysis of these compounds to ensure their safety and efficacy in medical use (Sych et al., 2018).

Antibacterial Activity Against Streptococcus Pyogenes

Another study highlights the synthesis and antibacterial screening of benzothiazole derivatives, particularly those with hydroxy substitution, demonstrating potent biological activities against Streptococcus pyogenes. This research illustrates the potential of benzothiazole derivatives in combating bacterial infections, offering a pathway to developing new antibacterial agents (Gupta, 2018).

FTIR, Raman, and DFT Studies

Further, a study using Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and density functional theory (DFT) on benzothiazole compounds provides detailed insights into the molecular structure and vibrational wavenumbers of these compounds. This type of research is crucial for understanding the physical and chemical properties of benzothiazole derivatives, aiding in the design and synthesis of new compounds with desired biological activities (Ünsalan et al., 2020).

Novel Anticonvulsant Agents

Research on the design, synthesis, and pharmacological evaluation of novel thiazolidinone derivatives as anticonvulsant agents indicates the therapeutic potential of these compounds. Some derivatives showed significant activity in standard anticonvulsant tests, highlighting the role of benzothiazole derivatives in developing new treatments for epilepsy (Faizi et al., 2017).

Antibacterial Activity Against Pseudomonas Aeruginosa

Another study on the synthesis and antibacterial activity of benzothiazole derivatives against Pseudomonas aeruginosa underlines the importance of these compounds in addressing resistance to antimicrobial drugs. This research demonstrates the significant biological activity of benzothiazole derivatives, particularly those with methoxy substitution, against a key nosocomial pathogen (Gupta, 2018).

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-2-19-14-12(17)4-3-5-13(14)24-16(19)18-15(21)10-6-8-11(9-7-10)20(22)23/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCLRQUVTNUNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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